molecular formula C10H7IO B1626180 6-Iodonaphthalen-2-ol CAS No. 97825-81-5

6-Iodonaphthalen-2-ol

Cat. No.: B1626180
CAS No.: 97825-81-5
M. Wt: 270.07 g/mol
InChI Key: KWIKEUOFWNWERV-UHFFFAOYSA-N
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Description

6-Iodonaphthalen-2-ol is an organic compound with the molecular formula C₁₀H₇IO It is a derivative of naphthalene, where an iodine atom is substituted at the 6th position and a hydroxyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodonaphthalen-2-ol typically involves the iodination of naphthalen-2-ol. One common method is the Sandmeyer reaction, where naphthalen-2-ol is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom at the desired position . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Iodonaphthalen-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted naphthalenes.

    Oxidation: Products include naphthoquinones and other oxidized derivatives.

    Coupling: Products include biaryl compounds with extended conjugation.

Scientific Research Applications

6-Iodonaphthalen-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Iodonaphthalen-2-ol involves its interaction with molecular targets through its iodine and hydroxyl functional groups. The iodine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both iodine and hydroxyl groups, which confer distinct reactivity and interaction profiles. The iodine atom enhances its ability to participate in halogen bonding, while the hydroxyl group allows for hydrogen bonding, making it a versatile compound in various chemical and biological applications .

Properties

IUPAC Name

6-iodonaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIKEUOFWNWERV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)I)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80543026
Record name 6-Iodonaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97825-81-5
Record name 6-Iodonaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

BBr3 (102 g, 407 mmol) is added dropwise over 30 min to a slightly cloudy solution/suspension of 2-iodo-6-methoxy-naphthalene (45.4 g, 160 mmol) in dichloromethane (dried over 3 {acute over (Å)} molecular sieves) (1 L) at −8° C. The mixture is warmed to 20° C. and stirred at this temp for 1.5 h. Water (400 mL) is carefully added (slow dropwise addition at the start) and the biphasic mixture vigorously stirred for 20 min. The layers are separated and the aqueous layer extracted with dichloromethane (250 mL) with additional water (400 mL) being added. The combined organic fractions are washed with water (500 mL), dried (Na2SO4), filtered and solvent removed in vacuo to give a colourless solid with silvery purple patches (44.7 g). This is recrystallised from IMS/water (initially dissolved in 100 mL IMS) washing with water and dried in a vacuum oven to give an off-white solid (40.3 g, 94%).
Name
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
45.4 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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